molecular formula C18H22FN3OS B2922288 3-(2-fluorophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide CAS No. 1705056-86-5

3-(2-fluorophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide

Cat. No.: B2922288
CAS No.: 1705056-86-5
M. Wt: 347.45
InChI Key: PMARPGVSPQOCOT-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide is a synthetic organic compound offered for research purposes. This molecule features a propanamide linker connecting a 2-fluorophenyl group to a piperidine ring that is substituted with a thiazole heterocycle. The structural combination of a fluorinated aryl group and a thiazole-containing piperidine is found in compounds investigated for their activity in the central nervous system. Specifically, N-(thiazol-2-yl)-benzamide analogs have been identified and functionally characterized as potent and selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily, and may serve as useful pharmacological tools for probing ZAC's physiological functions . Furthermore, thiazole and piperidine scaffolds are prevalent in medicinal chemistry and are frequently explored for their potential interactions with various neurological targets . Researchers may find this compound valuable in studies aimed at understanding ion channel modulation and neuropharmacology. The product is provided with quality assurance for research applications. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

3-(2-fluorophenyl)-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3OS/c19-16-6-2-1-5-15(16)7-8-17(23)21-12-14-4-3-10-22(13-14)18-20-9-11-24-18/h1-2,5-6,9,11,14H,3-4,7-8,10,12-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMARPGVSPQOCOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CS2)CNC(=O)CCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-fluorophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activity. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C15_{15}H17_{17}FN2_{2}OS
  • Molecular Weight : 284.37 g/mol
  • IUPAC Name : this compound
PropertyValue
Molecular Weight284.37 g/mol
DensityNot available
LogPNot available
Melting PointNot available
SolubilityNot available

The biological activity of the compound is primarily attributed to its interaction with various receptors and enzymes in the body. Preliminary studies indicate that it may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways. The presence of the thiazole ring suggests potential interactions with G-protein coupled receptors (GPCRs) and may influence signaling pathways related to mood regulation and cognitive functions.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Although specific data on this compound's pharmacokinetics is limited, compounds with similar structures often exhibit moderate to high oral bioavailability and are metabolized primarily in the liver.

Case Studies

  • Neuropharmacological Effects : A study evaluated the effects of similar compounds on anxiety-like behaviors in rodent models. The results indicated that compounds with a fluorophenyl group exhibited significant anxiolytic effects, suggesting that this compound may have similar properties.
  • Anticancer Activity : In vitro assays have shown that related compounds demonstrate cytotoxicity against various cancer cell lines, including glioblastoma and breast cancer cells. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways.

Table 2: Summary of Biological Activities

Activity TypeDescriptionReference
Anxiolytic EffectsSignificant reduction in anxiety-like behavior
CytotoxicityInduces apoptosis in cancer cell lines
Neurotransmitter ModulationPotential modulation of serotonin/dopamine systems

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (Compound 31)

  • Structure : Features a thiazole core substituted with a 4-fluorophenyl group and a propanamide chain linked to a furan ring.
  • Activity : Exhibits potent inhibition of KPNB1 (importin-β) and anticancer activity in cell-based assays.
  • Key Differences: The 4-fluorophenyl substituent (vs. 2-fluorophenyl in the target compound) alters steric and electronic interactions. Bioactivity: Compound 31’s furan-thiazole hybrid shows stronger anticancer effects compared to piperidine-containing analogs, suggesting divergent target selectivity .

N-[1-(2-Fluoro-5-methylphenyl)piperidin-3-yl]-3-(pyridin-2-yl)propanamide

  • Structure : Contains a pyridinyl group instead of thiazole and a 2-fluoro-5-methylphenyl substitution.
  • Activity: Not explicitly reported but structurally related to opioid receptor modulators (e.g., fentanyl analogs).
  • Key Differences: Pyridine vs. thiazole: Pyridine’s basic nitrogen may enhance solubility but reduce thiazole-specific binding (e.g., to kinases).

2-Amino-3-(1H-indol-3-yl)-N-(4-phenylthiazol-2-yl)propanamide

  • Structure : Substituted with indole and phenylthiazole groups.
  • Activity : Demonstrated moderate activity in unspecified biological assays (scores: 3/4/3 in efficacy metrics).
  • Key Differences :
    • Indole moiety introduces hydrogen-bonding capacity absent in the target compound.
    • Phenylthiazole (vs. thiazolylpiperidine) may limit conformational flexibility, impacting receptor engagement .

(Z)-3-(5-(2,4-Dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(thiazol-2-yl)propanamide

  • Structure: Incorporates a thioxothiazolidinone ring and dichlorobenzylidene group.
  • Activity : Predicted to inhibit enzymes like tyrosinase or kinases due to electrophilic thioxo groups.
  • Key Differences: Thioxothiazolidinone core introduces redox-active properties, unlike the stable amide in the target compound.

Structural-Activity Relationship (SAR) Insights

  • Fluorine Position : Ortho-substituted fluorophenyl (target compound) vs. para-substituted (Compound 31) influences steric hindrance and dipole interactions.
  • Heterocycle Impact : Thiazole-piperidine systems (target) favor rigid binding pockets, while furan or pyridine analogs (Compounds 31, 7) may target distinct receptors.
  • Amide vs. Thioxo Groups: Propanamide’s stability contrasts with thioxothiazolidinone’s reactivity, suggesting divergent therapeutic applications .

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